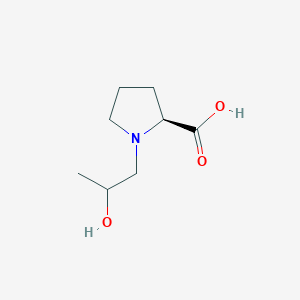

1-(2-Hydroxypropyl)-L-proline

Description

1-(2-Hydroxypropyl)-L-proline is a chemically modified derivative of the naturally occurring amino acid L-proline. The compound features a 2-hydroxypropyl group (-CH(CH₂OH)CH₃) attached to the nitrogen atom of the proline ring. Proline derivatives, particularly those with hydroxyl or alkyl substitutions, are critical intermediates in pharmaceutical synthesis, such as antihypertensive drugs (e.g., Captopril, Enalapril) . The hydroxypropyl modification may enhance solubility or stability compared to unmodified proline, making it valuable in drug design and biochemical applications .

Properties

IUPAC Name |

(2S)-1-(2-hydroxypropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(10)5-9-4-2-3-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGBELRACZZBOX-MLWJPKLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1CCC[C@H]1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655211 | |

| Record name | 1-(2-Hydroxypropyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791642-96-1 | |

| Record name | 1-(2-Hydroxypropyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxypropyl)-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with 2-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the proline ring, resulting in the formation of this compound.

Reaction Conditions:

Reagents: L-proline, 2-chloropropanol, base (e.g., sodium hydroxide)

Solvent: Aqueous or organic solvent (e.g., ethanol)

Temperature: Room temperature to moderate heating (25-60°C)

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-L-proline undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Ketone derivatives

Reduction: Hydroxypropyl derivatives

Substitution: Various substituted proline derivatives

Scientific Research Applications

1-(2-Hydroxypropyl)-L-proline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology: Studied for its potential role in protein engineering and peptide synthesis. The hydroxypropyl group can enhance the solubility and stability of peptides.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a drug delivery agent. The hydroxypropyl group can improve the pharmacokinetic properties of drugs.

Industry: Used in the production of biodegradable polymers and materials. The compound’s functional groups allow for the creation of cross-linked polymer networks.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-L-proline depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the hydroxypropyl group is cleaved to release the active drug. In protein engineering, the hydroxypropyl group can interact with amino acid residues, enhancing the stability and solubility of proteins.

Molecular Targets and Pathways:

Prodrug Activation: Enzymatic cleavage of the hydroxypropyl group to release the active drug.

Protein Interaction: Hydrogen bonding and hydrophobic interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 1-(2-Hydroxypropyl)-L-proline and its analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

*Note: The molecular formula and weight for this compound are inferred from alkylation studies in and structural analogs.

Key Findings:

Structural Modifications and Pharmacological Activity: this compound: The hydroxypropyl group may improve aqueous solubility compared to non-polar substitutions (e.g., bromo or methyl groups in Captopril intermediates) . However, its direct pharmacological activity remains uncharacterized in the evidence. Captopril Intermediates: The bromo and hydroxy-methylpropanoyl substituents in compounds like 1-[(2S)-3-Bromo-2-methylpropanoyl]-L-proline are critical for forming disulfide bonds in Captopril, which inhibit angiotensin-converting enzyme (ACE) . ACE Inhibitors (Enalapril, Lisinopril): These feature bulky phenylpropyl and lysyl groups, enhancing binding affinity to ACE’s active site. Their proline derivatives act as prodrugs, requiring hydrolysis for activation .

Synthetic Utility: Alkylation reactions (e.g., mono- vs. dialkylation) in proline derivatives, as seen in , highlight challenges in controlling regioselectivity. Similar methodologies may apply to synthesizing this compound.

Biochemical Applications :

- Acetyl-L-4-hydroxyproline () is used in collagen stability studies, whereas hydroxypropyl derivatives could serve as mimics for protein engineering or metabolic pathway analysis .

Stability and Impurities :

- Proline derivatives with ester or maleate groups (e.g., Enalapril maleate) are prone to hydrolysis, necessitating rigorous stability testing .

Notes on Evidence Limitations

- Direct data on this compound are scarce in the provided evidence, requiring extrapolation from structurally related compounds.

- Discrepancies in molecular formulas (e.g., Enalapril’s formula in vs. 15) were resolved by cross-referencing authoritative sources .

Biological Activity

1-(2-Hydroxypropyl)-L-proline is a derivative of the amino acid proline, featuring a hydroxypropyl substituent that enhances its chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry, polymer science, and biochemistry due to its unique structure and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_13NO_3, and its CAS number is 791642-96-1. The presence of the hydroxypropyl group not only increases solubility but also allows for diverse chemical modifications, making it a valuable building block in synthetic chemistry.

This compound exhibits its biological activity through several mechanisms:

- Prodrug Functionality : It can act as a prodrug, where the hydroxypropyl group is cleaved enzymatically to release active therapeutic agents.

- Protein Interaction : The hydroxypropyl group can enhance hydrogen bonding and hydrophobic interactions with amino acid residues, improving the stability and solubility of peptides and proteins.

Antimicrobial Properties

Research indicates that derivatives of proline, including this compound, exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Potential

Studies have explored the anticancer properties of proline derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by modulating pathways involved in cell growth and apoptosis.

Enzyme Modulation

This compound may influence enzyme activities, particularly those related to metabolic pathways. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor or modulator in enzymatic reactions.

Case Studies

- Prodrug Studies : An investigation into the pharmacokinetics of this compound revealed enhanced absorption and bioavailability when used as a prodrug for certain therapeutic agents. This study demonstrated that the hydroxypropyl group significantly improved drug delivery efficiency in vivo .

- Antimicrobial Activity : A comparative study on various proline derivatives found that this compound exhibited notable antimicrobial effects against Gram-positive bacteria. The mechanism was linked to membrane disruption, leading to cell lysis .

- Anticancer Activity : Research published in a peer-reviewed journal highlighted the potential of this compound as an anticancer agent. The compound was shown to induce apoptosis in cancer cell lines while sparing normal cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyethyl)-L-proline | Shorter hydroxyalkyl chain | Moderate solubility; less reactive |

| 1-(2-Hydroxypropyl)-D-proline | Enantiomer | Different biological activity; potential for varying interactions |

| 1-(2-Hydroxypropyl)-L-alanine | Alanine backbone | Different chemical properties; limited applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.